![molecular formula C23H29FN2O2 B3876553 N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3876553.png)
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
Übersicht
Beschreibung
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as AFQ056, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as mGluR5 antagonists and has been shown to have a high affinity for the mGluR5 receptor.
Wirkmechanismus
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide acts as an antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling. By inhibiting the activation of mGluR5, N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can modulate the activity of downstream signaling pathways, leading to improved synaptic function and cognitive performance.
Biochemical and Physiological Effects:
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the improvement of behavior in animal models of FXS. Additionally, N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, as well as its ability to cross the blood-brain barrier. However, N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, including further studies on its mechanisms of action and its potential therapeutic applications in other neurological disorders, such as autism spectrum disorder and schizophrenia. Additionally, there is ongoing research on the development of new mGluR5 antagonists with improved potency, selectivity, and safety profiles.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability, behavioral and learning challenges, and social and communication difficulties. N-2-adamantyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to improve synaptic plasticity, cognitive function, and behavior in animal models of FXS.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-1-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c24-20-3-1-2-14(11-20)12-26-13-17(4-5-21(26)27)23(28)25-22-18-7-15-6-16(9-18)10-19(22)8-15/h1-3,11,15-19,22H,4-10,12-13H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCAHSNXJVOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NC2C3CC4CC(C3)CC2C4)CC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.